ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The chloro and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-Chloro-6-phenyl-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
- Ethyl 4-Chloro-6-(2,4-dichlorophenyl)-1-methyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine ring. The differences in substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C16H12Cl3N3O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
ethyl 4-chloro-6-(3,5-dichlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H12Cl3N3O2/c1-3-24-16(23)12-13(19)11-7-20-22(2)15(11)21-14(12)8-4-9(17)6-10(18)5-8/h4-7H,3H2,1-2H3 |
InChI Key |
BPXHIEQWNXRKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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